REACTION_SMILES
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[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[H-:7].[I:9][c:10]1[cH:11][cH:12][c:13]([CH2:14][Br:15])[cH:16][cH:17]1.[NH:1]1[C:2](=[O:6])[CH2:3][CH2:4][CH2:5]1.[Na+:8]>>[N:1]1([CH2:14][c:13]2[cH:12][cH:11][c:10]([I:9])[cH:17][cH:16]2)[C:2](=[O:6])[CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc(I)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C1CCCN1Cc1ccc(I)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |